N,N,2-Trimethyl-2H-indazol-4-amine

Description

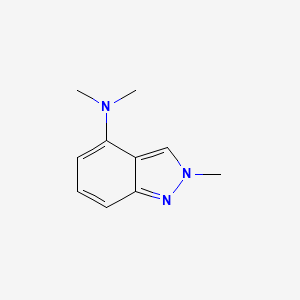

N,N,2-Trimethyl-2H-indazol-4-amine is a substituted indazole derivative featuring a methyl group at position 2 of the indazole ring and a dimethylamino group (-N(CH₃)₂) at position 2. This compound’s substitution pattern—specifically the electron-donating methyl groups—may influence its solubility, basicity, and reactivity.

Properties

CAS No. |

918903-49-8 |

|---|---|

Molecular Formula |

C10H13N3 |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

N,N,2-trimethylindazol-4-amine |

InChI |

InChI=1S/C10H13N3/c1-12(2)10-6-4-5-9-8(10)7-13(3)11-9/h4-7H,1-3H3 |

InChI Key |

PWHVQWNMDPPFFM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C2C(=N1)C=CC=C2N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,2-Trimethyl-2H-indazol-4-amine typically involves the reaction of 2H-indazol-4-amine with methylating agents. One common method includes the use of iodomethane in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: N,N,2-Trimethyl-2H-indazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Corresponding oxides of this compound.

Reduction: Reduced forms of the compound with hydrogenated nitrogen atoms.

Substitution: Alkylated derivatives of this compound.

Scientific Research Applications

N,N,2-Trimethyl-2H-indazol-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.

Medicine: Explored for its potential therapeutic effects, particularly in cancer research as it may inhibit certain cancer cell lines.

Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of N,N,2-Trimethyl-2H-indazol-4-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation. The exact pathways involved depend on the specific enzyme or target protein .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N,N,2-Trimethyl-2H-indazol-4-amine, we compare it to structurally and functionally related compounds, focusing on substitution patterns, physicochemical properties, and synthetic approaches.

Structural Analogues in the Indazole Family

N-(2-Chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine Structure: Features a chloropyrimidinyl substituent at position 6 and methyl groups at positions 2 and 3 of the indazole core. Key Differences: The chloro-pyrimidine group introduces steric bulk and electron-withdrawing effects, contrasting with the simpler dimethylamino group in the target compound. This may enhance binding specificity in kinase inhibition but reduce solubility . Synthesis: Likely involves nucleophilic substitution or cross-coupling reactions, common in heterocyclic chemistry.

N,N,4-Trimethylthiazol-2-amine Structure: A thiazole derivative with methyl groups at positions 4 and the amine nitrogen. Key Differences: The thiazole ring lacks the fused aromatic system of indazole, reducing aromatic stabilization. However, the dimethylamino group at position 2 mirrors the substitution in the target compound. Physicochemical Properties: Molecular formula C₆H₁₀N₂S (MW: 142.22 g/mol), SMILES: CC1=CSC(=N1)N(C)C. Methylation enhances lipophilicity compared to non-methylated analogues .

Thiazole and Triazole Derivatives

4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine Structure: A thiazole with a 4-chlorophenyl group and propargyl substituents on the amine. Key Differences: The propargyl groups introduce alkyne functionality, enabling click chemistry applications. Synthesis: Cyclization and electrophilic substitution reactions (e.g., Hüisgen cycloaddition) .

N,4-Dimethyl-1,3-thiazol-2-amine

- Structure : Simplest methylated thiazole-2-amine derivative.

- Key Differences : Reduced methylation (only N- and 4-methyl groups) lowers steric hindrance compared to N,N,2-trimethylindazol-4-amine. This may improve solubility but reduce metabolic stability.

- Applications : Used as a building block in drug discovery for antimicrobial and anti-inflammatory agents .

Data Table: Comparative Analysis

Pharmacological and Industrial Relevance

- Indazole vs. Thiazole Cores : Indazoles generally exhibit higher aromatic stabilization and binding affinity in biological targets (e.g., kinases), whereas thiazoles are more synthetically versatile for functionalization .

- Methylation Effects : Increased methylation (e.g., N,N,2-trimethyl vs. N,4-dimethyl) enhances metabolic stability and membrane permeability but may reduce aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.